molecular formula C21H23N5O2S B11240858 (4-(4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

(4-(4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B11240858
M. Wt: 409.5 g/mol
InChI Key: WUPFVXWWZMBPDW-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a complex organic compound that features a pyrimidine core substituted with methoxyphenyl, methyl, and thiophene-carbonyl-piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common approach is the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide to form 4-substituted-6-thiophenopyrimidines . These intermediates can then be further modified through nucleophilic substitution reactions to introduce the piperazine moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while nucleophilic substitution on the piperazine moiety could introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C21H23N5O2S/c1-15-14-19(23-16-5-7-17(28-2)8-6-16)24-21(22-15)26-11-9-25(10-12-26)20(27)18-4-3-13-29-18/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,24)

InChI Key

WUPFVXWWZMBPDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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